molecular formula C14H15BrN2O3S B7456401 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B7456401
M. Wt: 371.25 g/mol
InChI Key: QUKUBIZUDJXRLB-UHFFFAOYSA-N
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Description

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring, along with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion (EtO-) reacts with a suitable leaving group on the benzene ring.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated and ethoxylated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as pyridine.

    Pyridine Attachment: The final step involves the coupling of the pyridine moiety to the sulfonamide group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel sulfonamide-based drugs with potential antibacterial, antifungal, or anticancer properties.

    Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of sulfonamide drugs.

    Industrial Chemistry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with biological targets, particularly enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
  • 4-chloro-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
  • 4-fluoro-3-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions. Additionally, the combination of the ethoxy group and the pyridine moiety can modulate its interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-3-20-13-9-11(4-5-12(13)15)21(18,19)17-14-8-10(2)6-7-16-14/h4-9H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUBIZUDJXRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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